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Compound of Interest

Compound Name: (3-Chloropyridin-4-YL)methanol

Cat. No.: B1354690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound (3-Chloropyridin-4-yl)methanol. Due to the limited availability of public

experimental spectra for this specific molecule, this document focuses on predicted data,

characteristic spectral features derived from analogous compounds, and detailed, generalized

experimental protocols for acquiring such data. This guide is intended to assist researchers in

the identification, characterization, and quality control of (3-Chloropyridin-4-yl)methanol.

Chemical Structure and Properties
IUPAC Name: (3-Chloropyridin-4-yl)methanol

Molecular Formula: C₆H₆ClNO[1][2][3][4]

Molecular Weight: 143.57 g/mol [1][2]

CAS Number: 79698-53-6[2][3][4]

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for (3-
Chloropyridin-4-yl)methanol. These values are based on computational predictions and

analysis of structurally similar compounds.
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Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental

composition of a compound. For (3-Chloropyridin-4-yl)methanol, the following mass-to-

charge ratios (m/z) are predicted for various adducts that may be observed.[5]

Adduct Predicted m/z

[M+H]⁺ 144.02108

[M+Na]⁺ 166.00302

[M-H]⁻ 142.00652

[M+NH₄]⁺ 161.04762

[M+K]⁺ 181.97696

[M]⁺ 143.01325

[M]⁻ 143.01435

Table 1: Predicted m/z values for various adducts of (3-Chloropyridin-4-yl)methanol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring and the methylene protons of the methanol group. The chemical

shifts are influenced by the electronegativity of the chlorine atom and the nitrogen in the

pyridine ring.
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Proton Assignment
Expected Chemical Shift
(ppm)

Multiplicity

H2 (Pyridine) 8.5 - 8.7 Singlet

H5 (Pyridine) 7.3 - 7.5 Doublet

H6 (Pyridine) 8.4 - 8.6 Doublet

-CH₂- (Methylene) 4.6 - 4.8 Singlet

-OH (Hydroxyl) Variable Singlet

Table 2: Expected ¹H NMR chemical shifts for (3-Chloropyridin-4-yl)methanol.

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the five

carbon atoms in the pyridine ring and the one carbon of the methanol group.

Carbon Assignment Expected Chemical Shift (ppm)

C2 (Pyridine) 148 - 152

C3 (Pyridine) 130 - 134

C4 (Pyridine) 145 - 149

C5 (Pyridine) 122 - 126

C6 (Pyridine) 147 - 151

-CH₂- (Methylene) 60 - 64

Table 3: Expected ¹³C NMR chemical shifts for (3-Chloropyridin-4-yl)methanol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of (3-Chloropyridin-4-yl)methanol is expected to show characteristic absorption bands for the

O-H, C-H, C=N, C=C, and C-Cl bonds.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=N, C=C stretch (ring) 1400 - 1600 Medium

C-O stretch (alcohol) 1000 - 1260 Strong

C-Cl stretch 600 - 800 Strong

Table 4: Expected IR absorption bands for (3-Chloropyridin-4-yl)methanol.

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of the (3-Chloropyridin-4-yl)methanol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:
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Spectral Width: ~16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: ~2-4 seconds

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Acquisition (¹³C NMR):

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: ~240 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2 seconds

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the solid (3-Chloropyridin-4-yl)methanol sample in an

agate mortar.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

The sample can be introduced via a direct insertion probe for solid samples or through a gas

chromatograph (GC-MS) for volatile compounds. The compound must be volatile enough to

be in the gas phase for EI.

Data Acquisition:

Ionization Method: Electron Ionization (EI).

Instrument Parameters:
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Electron Energy: 70 eV

Ion Source Temperature: 150-250 °C

Mass Range: m/z 40-400

Procedure: The sample is introduced into the high-vacuum source of the mass spectrometer,

where it is bombarded by a beam of electrons. This causes the molecule to ionize and

fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like (3-Chloropyridin-4-yl)methanol.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of (3-Chloropyridin-4-YL)methanol

Purification (e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS) NMR Spectroscopy (¹H, ¹³C) Infrared (IR) Spectroscopy

Determine Molecular Weight & Formula Elucidate C-H Framework Identify Functional Groups

Structure Validation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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